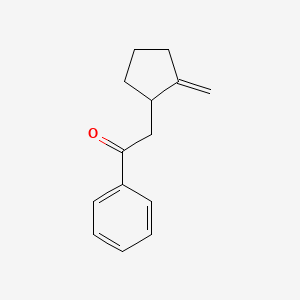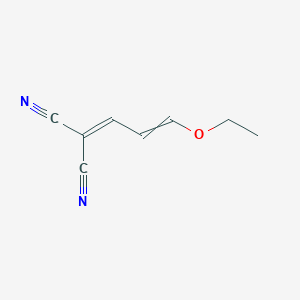
(3-Ethoxyprop-2-en-1-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an ethoxy group attached to a prop-2-en-1-ylidene moiety, which is further connected to a propanedinitrile group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxyprop-2-en-1-ylidene)propanedinitrile can be achieved through a Knoevenagel condensation reaction. This involves the reaction of malononitrile with ethyl vinyl ether in the presence of a base such as piperidine or pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxyprop-2-en-1-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Ethoxyprop-2-en-1-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (3-Ethoxyprop-2-en-1-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethoxy group and nitrile groups play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (Ethoxymethylene)malononitrile
- (Cycloprop-2-en-1-ylidene)propanedinitrile
- (3-Oxoisoindolin-1-ylidene)propanedinitrile
Uniqueness
(3-Ethoxyprop-2-en-1-ylidene)propanedinitrile is unique due to its specific structural features, including the ethoxy group and the prop-2-en-1-ylidene moiety.
Properties
CAS No. |
184690-34-4 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(3-ethoxyprop-2-enylidene)propanedinitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-11-5-3-4-8(6-9)7-10/h3-5H,2H2,1H3 |
InChI Key |
YHXYTNJPDMKKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
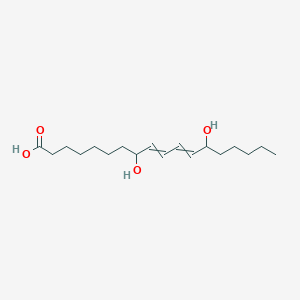
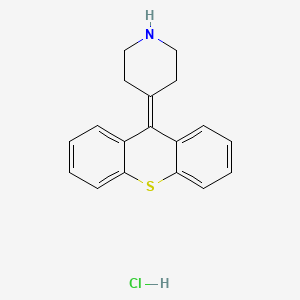
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
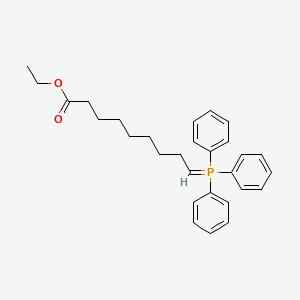
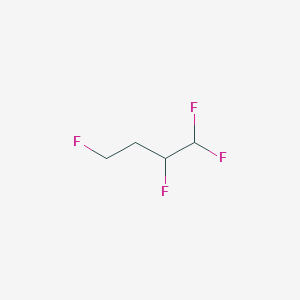
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)
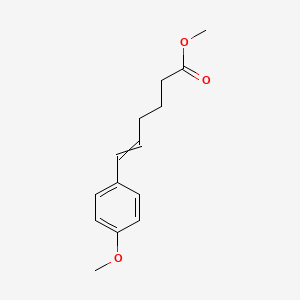
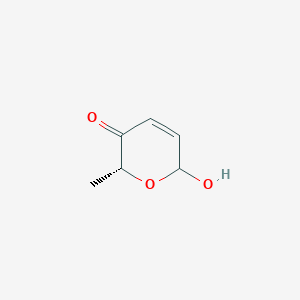
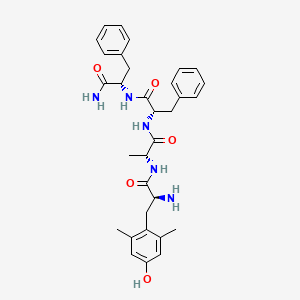
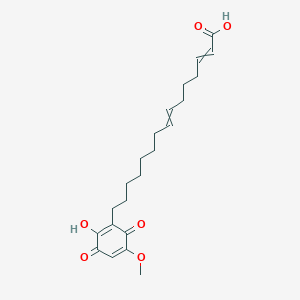
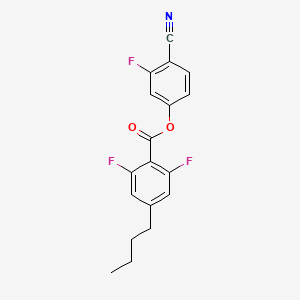
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
